molecular formula C19H27NO3 B6954873 N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide

Cat. No.: B6954873
M. Wt: 317.4 g/mol
InChI Key: XEYCEDVDVUJJEI-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-8-oxaspiro[45]decan-3-yl)methyl]-2,6-dimethylbenzamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decane ring system, which is a bicyclic structure containing an oxygen atom, and is linked to a benzamide moiety

Properties

IUPAC Name

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13-4-3-5-14(2)16(13)18(22)20-12-15-6-7-19(17(15)21)8-10-23-11-9-19/h3-5,15,17,21H,6-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYCEDVDVUJJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NCC2CCC3(C2O)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide typically involves multiple steps, starting from commercially available reagents. One common approach is the stereoselective synthesis of the spirocyclic core, which can be achieved through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under controlled conditions . This intermediate is then further functionalized to introduce the hydroxyl and oxo groups, followed by coupling with 2,6-dimethylbenzoyl chloride to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2,6-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxyl and oxo groups can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-hydroxy-8-oxaspiro[45]decan-3-yl)methyl]-2,6-dimethylbenzamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity

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